REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=[O:2].[H][H]>[Ni].C1(C)C=CC=CC=1>[OH:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=1
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Name
|
|
Quantity
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500 g
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Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
1000 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
is heated in an autoclave between 60 and 75° C. under a hydrogen atmosphere at between 41 and 44 bars absolute for 3.5 hours
|
Duration
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3.5 h
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Type
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CUSTOM
|
Details
|
the catalyst removed from the reaction mixture by filtration at 40° to 60° C
|
Type
|
CUSTOM
|
Details
|
The toluene is removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |